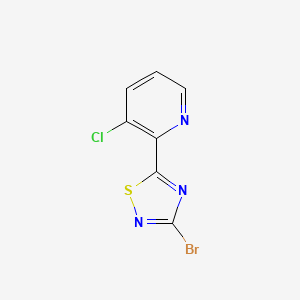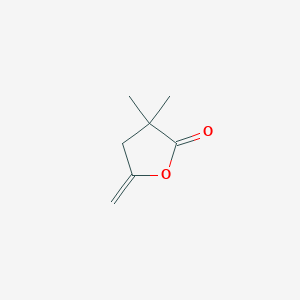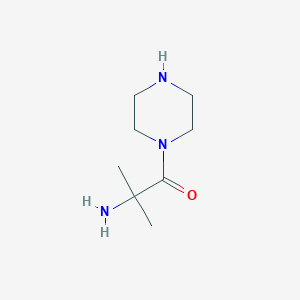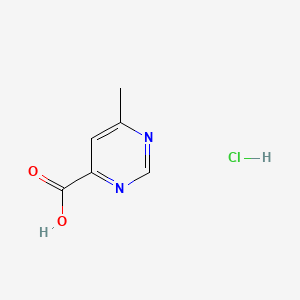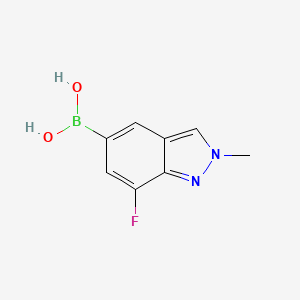
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is an organic boron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a 7-fluoro-2-methyl-2H-indazole moiety. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid typically involves the following steps:
Protonation of Indazole: The starting material, indazole, undergoes protonation to form an intermediate.
Formation of Aromatic Alkyne: The intermediate reacts to form an aromatic alkyne.
Catalytic Borylation: The aromatic alkyne undergoes a catalytic borylation reaction with boronic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Scientific Research Applications
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid: Similar in structure but contains a benzodioxole moiety instead of an indazole.
7-Methyl-1H-indazole-5-boronic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group, which imparts specific reactivity and properties that are valuable in organic synthesis and potential therapeutic applications .
Properties
Molecular Formula |
C8H8BFN2O2 |
|---|---|
Molecular Weight |
193.97 g/mol |
IUPAC Name |
(7-fluoro-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-4-5-2-6(9(13)14)3-7(10)8(5)11-12/h2-4,13-14H,1H3 |
InChI Key |
JBICXDMHXULVES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN(N=C2C(=C1)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


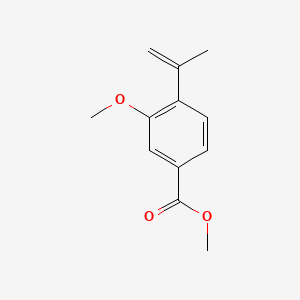
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
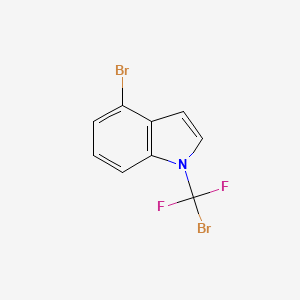


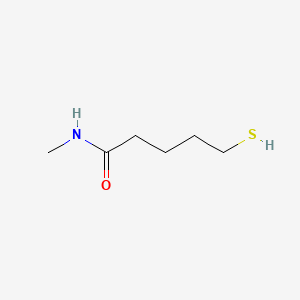
![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)
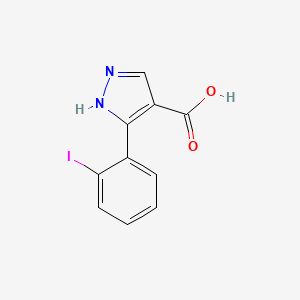
![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)
